Magnesium monoperoxyphthalate hexahydrate

Catalog No.
S611420
CAS No.
84665-66-7
M.F
C16H22MgO16
M. Wt
494.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium monoperoxyphthalate hexahydrate

CAS Number

84665-66-7

Product Name

Magnesium monoperoxyphthalate hexahydrate

IUPAC Name

magnesium;2-carbonoperoxoylbenzoate;hexahydrate

Molecular Formula

C16H22MgO16

Molecular Weight

494.6 g/mol

InChI

InChI=1S/2C8H6O5.Mg.6H2O/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h2*1-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2

InChI Key

WWOYCMCZTZTIGU-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2]

Synonyms

magnesium monoperoxophthalate, magnesium monoperoxyphthalate, MMPP

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.O.O.O.O.O.O.[Mg+2]

Oxidation Reactions:

MMPP acts as a mild and efficient oxidant in various organic syntheses. Its key advantages include:

  • Selectivity: MMPP selectively oxidizes specific functional groups while leaving others untouched, making it a valuable tool for researchers .
  • Mild reaction conditions: MMPP operates effectively at room temperature and under neutral pH, minimizing potential side reactions and preserving sensitive functionalities .
  • Water solubility: MMPP readily dissolves in water, facilitating easy workup and purification of reaction products .

Researchers have successfully employed MMPP in the oxidation of various organic compounds, including:

  • Alkenes: Conversion of alkenes to epoxides or ketones .
  • Ketones: Oxidation of α-hydroxy ketones to α-diketones .
  • Sulfides and sulfoxides: Conversion of sulfides to sulfoxides and sulfoxides to sulfones .

Antimicrobial Properties:

MMPP exhibits potent broad-spectrum antimicrobial activity against bacteria, yeasts, and even bacterial spores . This makes it a potential candidate for:

  • Disinfectant development: Research explores formulations incorporating MMPP for surface disinfection and sterilization applications .
  • Food safety research: Studies investigate the effectiveness of MMPP in controlling foodborne pathogens .

Other Research Applications:

Beyond the aforementioned key areas, MMPP finds applications in various other research fields, including:

  • Environmental remediation: Studies explore the potential of MMPP for degrading organic pollutants in water and soil .
  • Analytical chemistry: MMPP serves as a chemiluminescent reagent in certain analytical detection methods .

Magnesium monoperoxyphthalate hexahydrate is a water-soluble organic peroxide with the chemical formula C16H16MgO116H2O\text{C}_{16}\text{H}_{16}\text{MgO}_{11}\cdot 6\text{H}_2\text{O} and a molecular weight of approximately 494.64 g/mol. It is primarily utilized as an oxidizing agent in various organic synthesis reactions, particularly in the Baeyer-Villiger oxidation, epoxidation of alkenes, and the oxidation of sulfides and amines . This compound is recognized for its stability and non-deflagrating properties, making it suitable for applications where safety is a concern .

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  • Disinfectants: Acts as a biocidal agent in surface disinfectants and sanitizers.
  • Pharmaceuticals: Investigated for potential use in antibacterial formulations.
  • Bleaching Agent: Employed in textile and paper industries for bleaching purposes .
  • Its effectiveness as a mild oxidizer makes it suitable for applications that require controlled oxidation without harsh conditions.

    Magnesium monoperoxyphthalate hexahydrate exhibits notable biological activity, particularly as a disinfectant. It has demonstrated broad-spectrum biocidal effects, including the ability to inactivate bacterial endospores. This property makes it valuable for use in surface disinfectants and as an active ingredient in oral hygiene products like mouthwashes and toothpaste . Its compatibility with various materials, including plastics and rubber, allows for its application in healthcare settings where sensitive equipment is used .

    The synthesis of magnesium monoperoxyphthalate hexahydrate typically involves the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium salts. The general steps include:

    • Formation of Peroxy Acid: Phthalic anhydride reacts with hydrogen peroxide to form peroxyphthalic acid.
    • Complexation with Magnesium: The peroxy acid is then treated with magnesium salts to yield magnesium monoperoxyphthalate.
    • Hydration: The product is crystallized from water to obtain the hexahydrate form .

    This method allows for the production of high-purity magnesium monoperoxyphthalate suitable for industrial applications.

    Studies on the interactions of magnesium monoperoxyphthalate hexahydrate with various substrates have shown that it can effectively oxidize a range of organic compounds. The compound's reactivity can be influenced by factors such as solvent choice (polar vs. non-polar) and the presence of phase transfer catalysts, which can enhance its efficiency in biphasic systems . Additionally, its biocidal properties have been evaluated against various microorganisms, confirming its effectiveness as a disinfectant.

    Magnesium monoperoxyphthalate hexahydrate shares similarities with other peroxy acids and oxidizing agents but possesses unique characteristics that differentiate it. Below is a comparison with similar compounds:

    Compound NameFormulaKey Features
    Meta-Chloroperoxybenzoic AcidC8H7ClO3More widely used; higher reactivity; less stable than magnesium monoperoxyphthalate.
    Peracetic AcidC4H6O3Stronger oxidizing agent; used primarily for disinfection; more corrosive.
    Hydrogen PeroxideH2O2Common oxidizer; less selective; decomposes easily under light and heat.

    Magnesium monoperoxyphthalate hexahydrate stands out due to its stability, lower cost of production, and suitability for use on sensitive materials . Its unique properties make it particularly advantageous in applications requiring controlled oxidation or biocidal activity without damaging surfaces.

    Hydrogen Bond Acceptor Count

    16

    Hydrogen Bond Donor Count

    8

    Exact Mass

    494.0758263 g/mol

    Monoisotopic Mass

    494.0758263 g/mol

    Heavy Atom Count

    33

    UNII

    YN884S965H

    GHS Hazard Statements

    Aggregated GHS information provided by 64 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H312 (95.31%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (98.44%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (96.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (98.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Wikipedia

    Magnesium_monoperoxyphthalate

    General Manufacturing Information

    Magnesium(2+), hexaaqua-, (OC-6-11)-, salt with 2-carboxybenzenecarboperoxoic acid (1:2): INACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

    Dates

    Modify: 2023-08-15

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